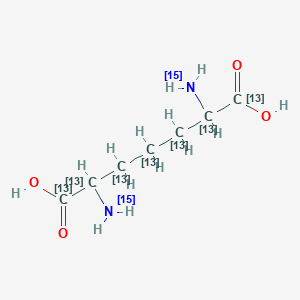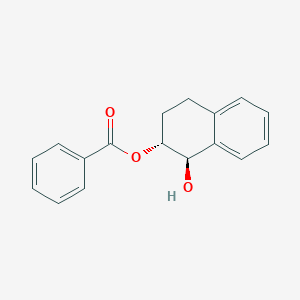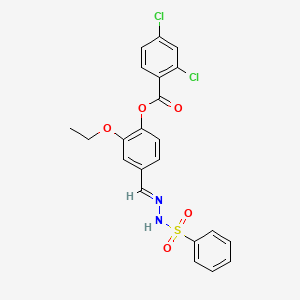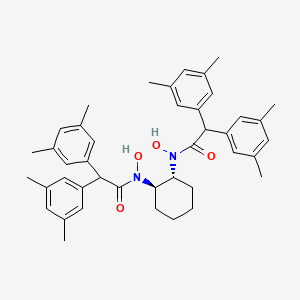
Pyrrol-1-ylboron
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrol-1-ylboron is a compound that features a pyrrole ring bonded to a boron atom Pyrrole is a five-membered heterocyclic aromatic organic compound, which is known for its significant biological and chemical properties
準備方法
Synthetic Routes and Reaction Conditions: Pyrrol-1-ylboron can be synthesized through several methods. One common approach involves the reaction of pyrrole with boron reagents under specific conditions. For instance, the reaction of pyrrole with boronic acids or boron halides in the presence of a catalyst can yield this compound derivatives. The reaction conditions typically include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions: Pyrrol-1-ylboron undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert this compound to pyrrolidine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and acyl chlorides are employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include pyrrole-2-carboxylic acids, pyrrolidine derivatives, and various substituted pyrrole compounds .
科学的研究の応用
Pyrrol-1-ylboron has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create complex molecules and polymers.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes and receptors.
Industry: this compound is utilized in the production of advanced materials, such as conductive polymers and nanomaterials
作用機序
The mechanism of action of pyrrol-1-ylboron involves its interaction with specific molecular targets and pathways. The boron atom in the compound can form stable complexes with various biomolecules, influencing their activity. For example, this compound derivatives can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
類似化合物との比較
Pyrrole: A basic five-membered heterocyclic compound with significant biological activity.
Pyrrolidine: A saturated analog of pyrrole with different chemical properties.
Pyrrolone: A derivative with a carbonyl group, exhibiting diverse biological activities.
Uniqueness of Pyrrol-1-ylboron: The boron atom enhances the compound’s ability to form stable complexes and participate in various chemical reactions, making it a valuable tool in organic synthesis and medicinal chemistry .
特性
CAS番号 |
45376-40-7 |
|---|---|
分子式 |
C4H4BN |
分子量 |
76.89 g/mol |
InChI |
InChI=1S/C4H4BN/c5-6-3-1-2-4-6/h1-4H |
InChIキー |
RNLUSZVFBMPWMA-UHFFFAOYSA-N |
正規SMILES |
[B]N1C=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-chlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12057096.png)




![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(3,5-dihydroxy-1,2,4-triazin-6-yl)acetohydrazide](/img/structure/B12057161.png)
![benzyl N-[(2S)-1-(benzotriazol-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B12057164.png)
![4-bromo-N'-[(E)-2-furylmethylidene]benzohydrazide](/img/structure/B12057167.png)

![[1-[2-Bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+)](/img/structure/B12057172.png)

![N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12057180.png)

